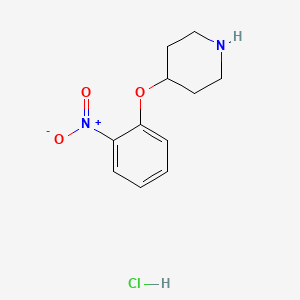

4-(2-Nitrophenoxy)piperidine hydrochloride

Descripción general

Descripción

4-(2-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2-nitrophenoxy group, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

The synthesis of 4-(2-Nitrophenoxy)piperidine hydrochloride typically involves the reaction of 2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage between the phenol and the piperidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

4-(2-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(2-Nitrophenoxy)piperidine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural properties contribute to the development of drugs targeting neurological disorders, enhancing both efficacy and specificity.

- Neurological Disorders : The compound has been investigated for its potential in treating conditions such as depression and anxiety. Research indicates that derivatives of this compound may act as selective serotonin reuptake inhibitors, which are crucial for managing mood disorders .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding complex biological processes.

- Receptor Binding Studies : Researchers utilize this compound to explore its interactions with various receptors, including nicotinic acetylcholine receptors. This interaction is essential for modulating neurotransmitter release and influencing cellular signaling pathways .

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and neurological disorders. Preliminary studies indicate significant cytotoxic effects against specific cancer cell lines, suggesting its utility in drug development aimed at cancer therapy.

Agrochemical Applications

The compound is also being explored for its applications in agrochemicals, particularly in the formulation of pesticides.

- Pesticide Development : Its chemical properties allow it to be effective in pest control formulations while minimizing environmental impact compared to traditional chemicals . This application is particularly relevant as the agricultural sector seeks sustainable alternatives to conventional pesticides.

Material Science

In material science, this compound finds applications in developing advanced materials.

- Polymer Development : The compound is utilized in the synthesis of polymers and coatings that exhibit enhanced durability and resistance to degradation. This application is vital for industries requiring long-lasting materials .

Analytical Chemistry

The compound plays a significant role in analytical chemistry, where it is used for detecting and quantifying specific substances.

- Detection Methods : Its properties enhance accuracy and reliability in laboratory results, making it a useful reagent in various analytical techniques .

Cancer Therapy

A study demonstrated that this compound significantly inhibited cell growth across various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves promoting apoptosis through upregulation of proteins associated with cell death pathways.

Neurological Disorders

Research has indicated that derivatives of this compound can dual-inhibit cholinesterases, which may benefit Alzheimer’s disease treatment by enhancing cholinergic transmission. This dual action could provide a therapeutic advantage over existing treatments .

Antimicrobial Activity

Similar compounds have exhibited promising antibacterial activities against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. These findings highlight the potential of this compound derivatives in combating antibiotic resistance .

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-Dimethylaminopyridine | Dimethylamino on pyridine | 0.59 | Moderate inhibition of acetylcholinesterase |

| N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine | Ether linkage with piperidine | 0.57 | Antioxidant properties |

| 3-(Piperidin-2-yl)pyridine hydrochloride | Piperidine and pyridine | 0.55 | Potential bioactivity against cancer |

This comparison illustrates how the presence of both piperidine and nitrophenyl groups enhances the versatility of this compound in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 4-(2-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitrophenoxy group can participate in redox reactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate cellular signaling pathways and influence physiological processes. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparación Con Compuestos Similares

4-(2-Nitrophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

4-(4-Nitrophenoxy)piperidine hydrochloride: This compound has a similar structure but with the nitro group positioned at the 4-position of the phenoxy ring. It may exhibit different reactivity and biological activity due to the positional isomerism.

4-(2-Chlorophenoxy)piperidine hydrochloride: This compound has a chloro group instead of a nitro group, which can significantly alter its chemical properties and reactivity.

4-(2-Methoxyphenoxy)piperidine hydrochloride: The presence of a methoxy group instead of a nitro group can influence the compound’s electronic properties and its interactions with biological targets.

Actividad Biológica

4-(2-Nitrophenoxy)piperidine hydrochloride is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C11H15ClN2O3

- IUPAC Name: 4-(2-nitrophenoxy)piperidine; hydrochloride

- Molecular Weight: 248.7 g/mol

The compound features a piperidine ring substituted with a 2-nitrophenoxy group, which is crucial for its biological interactions. The presence of the nitro group is particularly noteworthy due to its role in modulating biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction: The piperidine ring can interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

- Redox Reactions: The nitrophenoxy group can participate in redox reactions, potentially affecting oxidative stress pathways within cells.

- Enzyme Modulation: The compound may inhibit or activate specific enzymes, impacting metabolic processes and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. Its nitro group has been linked to anticancer effects through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

- Neuropharmacological Effects: Due to its structural similarities with known psychoactive compounds, it may influence dopaminergic and cholinergic systems, suggesting potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| 4-(4-Nitrophenoxy)piperidine | Moderate cytotoxicity | Positional isomerism affects reactivity |

| 4-(2-Chlorophenoxy)piperidine | Reduced activity | Chlorine substitution alters electronic properties |

| 4-(2-Methoxyphenoxy)piperidine | Enhanced selectivity | Methoxy group improves receptor affinity |

These variations highlight the importance of functional groups in determining the compound's efficacy and specificity.

Case Studies

- Antitumor Efficacy: In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human tumor cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The IC50 values ranged from 5 to 10 µM, indicating promising potential for further development .

- Neuroprotective Properties: A study exploring the neuroprotective effects of piperidine derivatives found that certain analogs could mitigate oxidative stress-induced neuronal damage. This suggests that this compound may be beneficial in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-nitrophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 2-nitrophenoxy precursors under alkaline conditions (e.g., triethylamine or NaOH in dichloromethane). Key steps include:

- Reagent Selection : Use 2-nitrophenol derivatives (e.g., 2-nitrochlorobenzene) as electrophiles.

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., oxidation of the nitro group).

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Store at 2–8°C in airtight containers; avoid exposure to light (nitro groups are light-sensitive) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm piperidine ring conformation and nitro group positioning (e.g., aromatic proton splitting patterns) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted 2-nitrophenol) .

- Melting Point Analysis : Compare observed mp (e.g., 232–234°C) with literature values to validate crystallinity .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for nitro-substituted piperidine derivatives?

Methodological Answer: Conflicting stability data may arise from variations in storage conditions or impurities. To resolve discrepancies:

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Impurity Profiling : Compare degradation products (e.g., nitro-to-amine reduction byproducts) across studies .

- Cross-Validate Sources : Prioritize peer-reviewed studies over non-reviewed SDS (e.g., NIST or PubChem data) .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .

- pH Adjustment : Protonate the piperidine nitrogen in acidic buffers (pH 4–5) to enhance aqueous solubility.

- Micellar Encapsulation : Incorporate surfactants (e.g., Tween-80) for hydrophobic compound dispersion .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for nitro group substitution .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics.

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with piperidine-binding pockets) .

Q. What methodologies resolve conflicting ecotoxicity data for nitroaromatic compounds?

Methodological Answer:

- QSAR Models : Apply quantitative structure-activity relationship tools (e.g., ECOSAR) to estimate aquatic toxicity in absence of empirical data .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-nitropiperidine derivatives) with validated ecotoxicity profiles .

- Microcosm Testing : Conduct biodegradation assays in simulated freshwater systems to assess persistence .

Propiedades

IUPAC Name |

4-(2-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIKYGXQGXORFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674786 | |

| Record name | 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-49-0 | |

| Record name | Piperidine, 4-(2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.